molecular formula C25H37N3O9 B14769218 Lenalidomide-PEG6-OH

Lenalidomide-PEG6-OH

Cat. No.: B14769218
M. Wt: 523.6 g/mol
InChI Key: RPDYOPBVTFOTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide-PEG6-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound combines lenalidomide with a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. Lenalidomide is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the PEG linker aims to improve the pharmacokinetic properties of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG6-OH involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-PEG6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide, each with different functional groups that can be further modified for specific applications.

Scientific Research Applications

Lenalidomide-PEG6-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.

    Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.

    Medicine: Explored for its enhanced therapeutic efficacy in treating hematological malignancies due to improved solubility and bioavailability.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Lenalidomide-PEG6-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-PEG6-OH stands out due to its improved solubility and bioavailability, which enhance its therapeutic efficacy. The PEGylation process also reduces the immunogenicity and toxicity associated with the parent compound, making it a safer and more effective treatment option.

Properties

Molecular Formula

C25H37N3O9

Molecular Weight

523.6 g/mol

IUPAC Name

3-[7-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C25H37N3O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-6-26-21-3-1-2-19-20(21)18-28(25(19)32)22-4-5-23(30)27-24(22)31/h1-3,22,26,29H,4-18H2,(H,27,30,31)

InChI Key

RPDYOPBVTFOTOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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